molecular formula C16H19N B12299440 2-(But-3-en-1-yl)-2-phenylhex-5-enenitrile

2-(But-3-en-1-yl)-2-phenylhex-5-enenitrile

Cat. No.: B12299440
M. Wt: 225.33 g/mol
InChI Key: WTDAVYBJMWHANM-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)-2-phenylhex-5-enenitrile is an organic compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)-2-phenylhex-5-enenitrile typically involves multi-step organic reactions. One common method includes the alkylation of a phenylacetonitrile derivative with a butenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)-2-phenylhex-5-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Ammonia or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Amides or other nitrogen-containing compounds.

Scientific Research Applications

2-(But-3-en-1-yl)-2-phenylhex-5-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)-2-phenylhex-5-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(But-3-en-1-yl)oxirane
  • 9,10-disubstituted anthracenes
  • Indole derivatives

Uniqueness

2-(But-3-en-1-yl)-2-phenylhex-5-enenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specificity for certain applications.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

2-but-3-enyl-2-phenylhex-5-enenitrile

InChI

InChI=1S/C16H19N/c1-3-5-12-16(14-17,13-6-4-2)15-10-8-7-9-11-15/h3-4,7-11H,1-2,5-6,12-13H2

InChI Key

WTDAVYBJMWHANM-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(CCC=C)(C#N)C1=CC=CC=C1

Origin of Product

United States

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